2-[[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Description
2-[[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-fluorophenyl group at position 5, a sulfanyl (-S-) linker at position 2, and a pyrrolidinylethanone moiety. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the 2-fluorophenyl group introduces electron-withdrawing effects that may influence reactivity and binding affinity. This compound is structurally analogous to several derivatives studied for enzyme inhibition, antibacterial activity, and physicochemical properties, as detailed in recent literature .
Properties
IUPAC Name |
2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c15-11-6-2-1-5-10(11)13-16-17-14(20-13)21-9-12(19)18-7-3-4-8-18/h1-2,5-6H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOWSDFCOMNVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329246 | |
| Record name | 2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49736081 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
459846-32-3 | |
| Record name | 2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield, purity, and cost-effectiveness. These methods often involve the use of readily available raw materials and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
2-[[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxadiazole ring or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce new functional groups .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. The oxadiazole ring is known to enhance the cytotoxic effects against various cancer cell lines. For instance:
- Case Study: A study demonstrated that compounds with oxadiazole structures showed IC50 values in the micromolar range against breast cancer cell lines (MCF-7), indicating promising anticancer activity .
Anticonvulsant Properties
Compounds containing the pyrrolidine and oxadiazole moieties have been explored for their anticonvulsant effects. The structural characteristics of these compounds contribute to their efficacy in seizure models.
- Case Study: Research involving thiazole and pyrrolidine derivatives highlighted that modifications in these structures can lead to enhanced anticonvulsant activity, with some compounds showing protective indices significantly higher than standard medications .
Drug Design and Synthesis
The compound serves as a scaffold for synthesizing novel drugs targeting specific receptors or pathways in disease processes.
- Synthesis Methodologies: Various synthetic routes have been explored to create derivatives of this compound, utilizing techniques such as Mannich reactions and cyclization processes . These methodologies allow for the incorporation of different functional groups, enhancing biological activity.
Mechanism of Action
The mechanism of action of 2-[[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares the target compound with structurally related analogs, focusing on substituents, molecular weight, and melting points:
Key Observations :
- Positional Isomerism : The 4-fluorophenyl analog () shares identical molecular weight with the target compound but may exhibit distinct physicochemical properties due to altered steric and electronic effects .
- Heterocyclic Variations: Replacement of the fluorophenyl group with a 2-methylfuran-3-yl group () reduces molecular weight slightly (319 vs. 323 g/mol) and introduces a non-aromatic heterocycle, likely affecting solubility and metabolic stability .
Enzyme Inhibition :
- α-Glucosidase Inhibition : Compounds bearing indolylmethyl groups (e.g., 8q in ) exhibit IC₅₀ values as low as 49.71 µM, outperforming the standard acarbose (38.25 µM). The target compound’s 2-fluorophenyl group may enhance binding via hydrophobic interactions, though direct activity data are unavailable .
- BChE Inhibition: Analogs with pyrrolidinyl or piperidinyl groups (e.g., 8g, 8h in ) show IC₅₀ values of 31.62–33.70 µM, suggesting that the pyrrolidinylethanone moiety in the target compound could similarly modulate cholinesterase activity .
Antibacterial Activity :
- N-Substituted acetamides with indolylmethyl groups () demonstrate moderate antibacterial effects, attributed to the indole ring’s ability to intercalate into bacterial membranes. The target compound’s fluorophenyl group may offer similar advantages through halogen bonding .
Biological Activity
The compound 2-[[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article discusses the biological activity of this compound by summarizing relevant studies, highlighting its mechanisms of action, and providing insights into its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 397.47 g/mol. Its structure features a pyrrolidine moiety linked to a 1,3,4-oxadiazole ring substituted with a fluorophenyl group and a sulfanyl group.
-
Anticancer Activity :
- The oxadiazole scaffold has been shown to possess significant anticancer properties. Research indicates that compounds with this scaffold can inhibit various cancer cell lines by targeting growth factor pathways and inducing apoptosis in malignant cells . The structural modifications in oxadiazoles enhance their cytotoxicity towards cancer cells through mechanisms such as enzyme inhibition and interaction with nucleic acids.
- Antimicrobial Properties :
- Antioxidant Activity :
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy :
- Antimicrobial Testing :
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazide derivatives with carbon disulfide to form the 1,3,4-oxadiazole-2-thiol intermediate. Subsequent alkylation or nucleophilic substitution with a pyrrolidin-1-ylethanone moiety under basic conditions (e.g., KOH/EtOH) yields the target compound. Reaction monitoring via TLC (e.g., toluene:acetone, 9:1) ensures completion .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers expect?
- Methodological Answer :
- IR Spectroscopy : Peaks at ~3200 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-O-C of oxadiazole) confirm functional groups .
- ¹H-NMR : Signals for pyrrolidine protons (δ 2.5–3.5 ppm), aromatic protons (δ 7.0–8.0 ppm for fluorophenyl), and sulfanyl-linked CH₂ (δ 4.0–4.5 ppm) are diagnostic .
- EIMS : Molecular ion peaks (e.g., m/z 378–428) and fragmentation patterns validate the structure .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, lab coat), work in a fume hood to avoid inhalation, and avoid skin contact. Store in sealed containers away from ignition sources. Emergency procedures include rinsing eyes with water (15 minutes) and seeking medical attention for persistent irritation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the enzyme inhibitory activity of this compound?
- Methodological Answer :
- α-Glucosidase/BChE Inhibition : Use in vitro assays with p-nitrophenyl-α-D-glucopyranoside (for α-glucosidase) or butyrylthiocholine iodide (for BChE). Measure IC₅₀ values via spectrophotometry (e.g., 405 nm) and compare to standards like acarbose or rivastigmine .
- LOX Inhibition : Monitor conjugated diene formation at 234 nm using linoleic acid as substrate. IC₅₀ values >100 µM indicate weak activity .
Q. How can structural modifications of this compound improve its bioactivity, and what analytical approaches validate these changes?
- Methodological Answer :
- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the fluorophenyl ring to enhance enzyme binding. Synthesize analogs via nucleophilic substitution and characterize via HPLC-MS.
- Use molecular docking to predict binding affinity to targets (e.g., α-glucosidase active site). Validate with SAR studies and IC₅₀ comparisons .
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer :
- Verify compound purity via HPLC (>95%).
- Standardize assay conditions (pH, temperature, substrate concentration).
- Replicate experiments with positive controls (e.g., baicalein for LOX) and statistical validation (e.g., ANOVA, p < 0.05) .
Q. How can this compound be utilized in coordination chemistry, and what characterization methods apply?
- Methodological Answer :
- Act as a ligand via the oxadiazole sulfur and pyrrolidine nitrogen. Synthesize metal complexes (e.g., Co²⁺, Cu²⁺) in aqueous acetone under neutral pH.
- Characterize via X-ray crystallography (Hirshfeld surface analysis) and UV-Vis spectroscopy to confirm coordination geometry .
Q. What protocols determine antifungal activity, and how do MIC values guide compound optimization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
